molecular formula C10H10N2O5 B187732 (3-Methyl-4-nitro-benzoylamino)-acetic acid CAS No. 124924-36-3

(3-Methyl-4-nitro-benzoylamino)-acetic acid

Cat. No. B187732
M. Wt: 238.2 g/mol
InChI Key: MQWUJWRMCMDPTG-UHFFFAOYSA-N
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Description

4-Methyl-3-nitrobenzoyl chloride is a benzoyl chloride derivative . It has been reported to be synthesized from 4-methyl-3-nitrobenzoic acid .


Synthesis Analysis

4-Methyl-3-nitrobenzoyl chloride has been used in the synthesis of various compounds. For instance, it was used in the synthesis of 4-amino-1,5-naphthalenedisulphonate acid monosodium salt, an intermediate employed in the synthesis of a modified suramin molecule . It may also be used in the synthesis of benzophenone derivatives, substituted 3-amino-4-methyl-N-phenylbenzamide, retroamide, and 4-methyl-3-nitro-N-phenylbenzamide .


Molecular Structure Analysis

The molecular formula of 4-Methyl-3-nitrobenzoyl chloride is CH3C6H3(NO2)COCl . Its molecular weight is 199.59 .


Chemical Reactions Analysis

4-Methyl-3-nitrobenzoyl chloride can react with various compounds to form different products. For example, it can react with amines to form amides .


Physical And Chemical Properties Analysis

4-Methyl-3-nitrobenzoyl chloride is a liquid at room temperature . It has a refractive index of 1.581 (lit.) . Its boiling point is 185 °C at 36 mmHg (lit.) , and its melting point is 20-21 °C (lit.) . The density of this compound is 1.37 g/mL at 25 °C (lit.) .

Scientific Research Applications

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are employed for the degradation of recalcitrant compounds in the environment, such as pharmaceuticals and personal care products. A study highlights the degradation pathways, kinetics, and by-products of acetaminophen (ACT) using AOPs, indicating the potential application of similar processes to degrade complex organic molecules like "(3-Methyl-4-nitro-benzoylamino)-acetic acid" (Qutob et al., 2022).

Stability and Degradation Pathways

The stability and degradation pathways of chemicals are crucial for understanding their environmental impact and for developing pharmaceutical applications. Research on nitisinone (NTBC), a chemical with similar structural complexity, reveals insights into its stability under various conditions and identifies its degradation products (Barchańska et al., 2019). This information is valuable for predicting the behavior of "(3-Methyl-4-nitro-benzoylamino)-acetic acid" in pharmaceutical formulations or environmental matrices.

Environmental and Health Impacts

The environmental and health impacts of chemical compounds are of paramount importance. Studies on various chemicals, including those structurally related to "(3-Methyl-4-nitro-benzoylamino)-acetic acid," help in understanding their potential toxicological effects and interactions with biological systems. For instance, research on chlorogenic acid (CGA), a widely studied phenolic acid, discusses its antioxidant, anti-inflammatory, and various other health-beneficial properties (Naveed et al., 2018). These studies can inform the safety and application scope of similar compounds.

properties

IUPAC Name

2-[(3-methyl-4-nitrobenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-6-4-7(2-3-8(6)12(16)17)10(15)11-5-9(13)14/h2-4H,5H2,1H3,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWUJWRMCMDPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-4-nitro-benzoylamino)-acetic acid

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